molecular formula C24F20Sn B087218 Tetrakis(pentafluorophenyl)stannane CAS No. 1065-49-2

Tetrakis(pentafluorophenyl)stannane

Cat. No.: B087218
CAS No.: 1065-49-2
M. Wt: 786.9 g/mol
InChI Key: KSBKVGFAMLUKFL-UHFFFAOYSA-N
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Description

Tetrakis(pentafluorophenyl)stannane is an organotin compound with the chemical formula (C6F5)4Sn. It is known for its unique properties and applications in various fields, including organic synthesis and materials science. The compound is characterized by the presence of four pentafluorophenyl groups attached to a central tin atom, making it a valuable reagent in chemical reactions.

Mechanism of Action

Target of Action

Tetrakis(pentafluorophenyl)stannane is a complex organometallic compound. Similar compounds have been used as catalysts in various chemical reactions .

Mode of Action

For instance, small alkali cations (Li+, Na+) can penetrate the core of similar compounds, while larger cations cannot . This suggests that this compound may interact differently with various targets depending on their size and structure.

Biochemical Pathways

Similar compounds have been used in the activation of olefin polymerization catalysts , suggesting that this compound may also influence similar biochemical pathways.

Pharmacokinetics

The compound’s large size and complex structure suggest that its bioavailability may be limited .

Result of Action

Given its potential role as a catalyst, it may facilitate certain chemical reactions, thereby influencing the behavior of other molecules in its environment .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity may be affected by factors such as temperature, pH, and the presence of other chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrakis(pentafluorophenyl)stannane can be synthesized through several methods. One common approach involves the reaction of tin tetrachloride with pentafluorophenyl lithium or pentafluorophenyl magnesium bromide. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction is as follows:

SnCl4+4C6F5Li(C6F5)4Sn+4LiCl\text{SnCl}_4 + 4 \text{C}_6\text{F}_5\text{Li} \rightarrow \text{(C}_6\text{F}_5)_4\text{Sn} + 4 \text{LiCl} SnCl4​+4C6​F5​Li→(C6​F5​)4​Sn+4LiCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of high-purity reagents and controlled reaction environments are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Tetrakis(pentafluorophenyl)stannane is a versatile reagent that undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the pentafluorophenyl groups are replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form lower oxidation state tin compounds.

    Oxidation Reactions: It can also undergo oxidation to form higher oxidation state tin compounds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include organolithium compounds, Grignard reagents, and halogens. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions with organolithium compounds can yield various organotin compounds with different functional groups.

Scientific Research Applications

Tetrakis(pentafluorophenyl)stannane has numerous applications in scientific research:

    Organic Synthesis: It is used as a catalyst in carbon-carbon bond formation reactions, such as arylation reactions.

    Materials Science: The compound is employed in the synthesis of advanced materials, including polymers and nanomaterials.

    Medicinal Chemistry:

    Industrial Applications: this compound is used in the production of high-performance materials and as a reagent in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

    Tetrakis(pentafluorophenyl)borate: Similar in structure but with a boron atom instead of tin.

    Tetrakis(pentafluorophenyl)silane: Contains a silicon atom in place of tin.

    Tetrakis(pentafluorophenyl)germane: Features a germanium atom instead of tin.

Uniqueness

Tetrakis(pentafluorophenyl)stannane is unique due to the presence of the tin atom, which imparts distinct chemical properties and reactivity compared to its boron, silicon, and germanium analogs. The tin atom’s ability to participate in various oxidation states and form stable organotin compounds makes this compound a valuable reagent in both academic and industrial research.

Properties

IUPAC Name

tetrakis(2,3,4,5,6-pentafluorophenyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C6F5.Sn/c4*7-2-1-3(8)5(10)6(11)4(2)9;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSBKVGFAMLUKFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)[Sn](C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24F20Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30329892
Record name Perfluorotetraphenyltin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30329892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

786.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065-49-2
Record name Perfluorotetraphenyltin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168726
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Perfluorotetraphenyltin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30329892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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